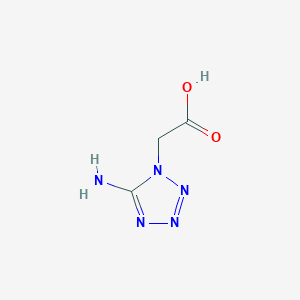

(5-amino-1H-tetrazol-1-yl)acetic acid

Description

BenchChem offers high-quality (5-amino-1H-tetrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-amino-1H-tetrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminotetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-3-5-6-7-8(3)1-2(9)10/h1H2,(H,9,10)(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQDUSMMXXCYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340748 | |

| Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-62-4 | |

| Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-amino-1H-tetrazol-1-yl)acetic acid: Molecular Structure and Conformation for Drug Development Professionals

Abstract

(5-amino-1H-tetrazol-1-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to the tetrazole moiety's role as a bioisosteric replacement for carboxylic acids. This guide provides a comprehensive technical overview of its molecular structure, conformational analysis, and key chemical properties relevant to researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, explore its structural intricacies through an analysis of closely related crystal structures, and discuss its potential applications in the pharmaceutical landscape, particularly in the synthesis of cephalosporin antibiotics.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. In the realm of drug design and development, 5-substituted 1H-tetrazoles have emerged as crucial pharmacophores. Their utility stems from their ability to act as a bioisosteric replacement for the carboxylic acid functional group. While structurally distinct, tetrazoles exhibit similar pKa values and physicochemical properties to carboxylic acids, allowing them to engage in comparable biological interactions with target receptors. This bioisosterism offers several advantages, including improved metabolic stability and enhanced pharmacokinetic profiles. Numerous FDA-approved drugs, such as the angiotensin II receptor blocker losartan and the antibiotic cefazolin, incorporate a tetrazole ring, underscoring its therapeutic importance. The subject of this guide, (5-amino-1H-tetrazol-1-yl)acetic acid, combines the advantageous properties of the tetrazole ring with a reactive carboxylic acid group, making it a valuable building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Conformation

The molecular structure of (5-amino-1H-tetrazol-1-yl)acetic acid is characterized by a planar tetrazole ring substituted with an amino group at the 5-position and an acetic acid group at the 1-position of the nitrogen heterocycle.

Key Structural Parameters (Inferred from Isomeric Crystal Structures)

| Parameter | Inferred Value/Characteristic | Source |

| Tetrazole Ring | Essentially planar | [1] |

| Dihedral Angle (Tetrazole Ring vs. Carboxyl Group) | Approximately 82.25 (14)° | [1] |

| Bond Lengths and Angles | Within normal ranges for similar structures | [1] |

The planarity of the tetrazole ring is a result of the sp² hybridization of its constituent atoms and the delocalization of π-electrons within the aromatic system. The significant dihedral angle between the tetrazole ring and the carboxylic acid group suggests a non-coplanar arrangement in the solid state, which can have implications for its binding to biological targets.

Diagram: Inferred Molecular Structure of (5-amino-1H-tetrazol-1-yl)acetic acid

Caption: 2D representation of the inferred molecular structure.

Conformational Analysis

The conformational flexibility of (5-amino-1H-tetrazol-1-yl)acetic acid primarily arises from the rotation around the single bond connecting the acetic acid group to the tetrazole ring. Computational studies on the related molecule (tetrazol-5-yl)-acetic acid have revealed the existence of multiple stable conformers depending on the orientation of the carboxylic acid group and the position of the annular hydrogen atom (1H and 2H tautomers). For (5-amino-1H-tetrazol-1-yl)acetic acid, similar conformational possibilities are expected.

The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric interactions. The preferred conformation in a biological environment will be dictated by the specific interactions within the receptor binding site.

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

-

-CH2- (Acetic Acid): A singlet is expected for the methylene protons, likely in the range of 5.0-5.5 ppm, based on data for 2-(1H-tetrazol-1-yl)acetic acid[2].

-

-NH2 (Amino Group): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

-

-COOH (Carboxylic Acid): A broad singlet at a downfield chemical shift (typically >10 ppm) is expected for the acidic proton.

-

Tetrazole Ring Proton (if present): In the unsubstituted 1H-tetrazole-1-acetic acid, the C-H proton of the tetrazole ring appears around 9.4 ppm[2]. For the 5-amino substituted compound, this signal would be absent.

13C NMR Spectroscopy

-

C=O (Carboxylic Acid): A signal in the downfield region, typically around 170 ppm.

-

-CH2- (Acetic Acid): A signal in the aliphatic region, likely around 50-60 ppm.

-

C5 (Tetrazole Ring): The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of 155-160 ppm[3].

FT-IR Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm-1.

-

N-H Stretch (Amino Group): Sharp to medium absorption bands around 3100-3500 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm-1.

-

N=N and C=N Stretches (Tetrazole Ring): Characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm-1.

Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

A plausible and efficient method for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid involves the alkylation of 5-aminotetrazole with a haloacetic acid, such as chloroacetic acid. This reaction is typically carried out in the presence of a base to deprotonate the 5-aminotetrazole, facilitating the nucleophilic attack on the haloacetic acid.

Diagram: Synthetic Pathway

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for similar reactions. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Step 1: Dissolution of 5-Aminotetrazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole in an appropriate solvent mixture, such as water and ethanol.

Step 2: Deprotonation

-

Add a stoichiometric amount of a suitable base, such as sodium hydroxide, to the solution to form the sodium salt of 5-aminotetrazole.

Step 3: Alkylation

-

Slowly add a solution of chloroacetic acid in the same solvent to the reaction mixture.

Step 4: Reaction

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 5: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 6: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validation: The identity and purity of the synthesized (5-amino-1H-tetrazol-1-yl)acetic acid should be confirmed using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Drug Development

The primary application of (5-amino-1H-tetrazol-1-yl)acetic acid in drug development is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be readily converted to other functional groups, makes it a versatile building block.

Role in Cephalosporin Synthesis

One of the notable applications of tetrazole acetic acid derivatives is in the synthesis of cephalosporin antibiotics. For instance, 2-(1H-tetrazol-1-yl)acetic acid is a known side-chain precursor for cefazolin, a first-generation cephalosporin. The tetrazole moiety in these antibiotics is crucial for their antibacterial activity. (5-amino-1H-tetrazol-1-yl)acetic acid can serve as a precursor to introduce a functionalized tetrazole side chain onto the 7-aminocephalosporanic acid (7-ACA) nucleus, potentially leading to the development of novel cephalosporin derivatives with improved efficacy or a broader spectrum of activity.

Conclusion

(5-amino-1H-tetrazol-1-yl)acetic acid is a molecule with significant potential in medicinal chemistry and drug development. Its structural features, particularly the bioisosteric nature of the tetrazole ring, make it an attractive building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, conformational possibilities, and a plausible synthetic route. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Zhao, X., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1330. [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved January 27, 2026, from [Link]

Sources

Tautomerism in Aminotetrazole Acetic Acid Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of tautomerism in the chemistry and biological activity of aminotetrazole acetic acid derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to facilitate the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its distinctive electronic and steric properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have led to its incorporation into a wide array of clinically important drugs.[1] The high nitrogen content of the tetrazole ring contributes to its metabolic stability and favorable physicochemical properties, making it an attractive component in drug design.[2] Aminotetrazole derivatives, in particular, offer additional hydrogen bonding capabilities and synthetic handles for further molecular elaboration.[3] The addition of an acetic acid moiety introduces a key pharmacophoric element, further expanding the potential for interaction with biological targets.

However, the inherent ability of the tetrazole ring to exist in different tautomeric forms presents both a challenge and an opportunity in drug design. The position of the proton on the tetrazole ring can significantly influence the molecule's shape, electronic distribution, pKa, lipophilicity, and hydrogen bonding potential, thereby modulating its pharmacological activity.[2][4] A thorough understanding of the tautomeric landscape of aminotetrazole acetic acid derivatives is therefore critical for predictable structure-activity relationship (SAR) studies and the development of effective drug candidates.

The Landscape of Tautomerism in 5-Aminotetrazole Acetic Acid

5-Aminotetrazole acetic acid can exist in several tautomeric forms, primarily the 1H and 2H tautomers, which are in equilibrium. The imino form is generally considered to be of higher energy and less stable.[5] The position of the acetic acid substituent, either on the N1 or N2 position of the tetrazole ring, dictates the specific tautomeric possibilities.

The equilibrium between the 1H and 2H tautomers is a dynamic process influenced by a variety of factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.[2][6]

Caption: Prototropic tautomerism in 5-aminotetrazole acetic acid.

Deciphering Tautomeric Preference: Experimental and Computational Approaches

The characterization and quantification of tautomeric populations are paramount for understanding the behavior of aminotetrazole acetic acid derivatives. A combination of experimental and computational techniques provides a comprehensive picture of the tautomeric landscape.

Experimental Characterization

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. For instance, the crystal structure of 2-(5-amino-2H-tetrazol-2-yl)acetic acid has been resolved, confirming the presence of the 2H tautomer in the crystalline form.[1] The solid-state structure reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of the tetrazole ring carbon and protons are sensitive to the electronic environment, which differs between the 1H and 2H tautomers. For example, the C5 carbon in 2H-tetrazoles is typically found at a lower field (higher ppm) compared to the corresponding 1H-isomer.[4] Variable temperature NMR studies can provide insights into the thermodynamics of the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C=N bonds within the tetrazole ring differ between tautomers. These differences can be observed in the IR spectrum and, when coupled with computational predictions, can aid in the assignment of the predominant tautomer.[7]

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, researchers can estimate the equilibrium constant and predict the dominant form in the gas phase or in solution (using solvation models).[8] These calculations can also provide insights into the geometric and electronic differences between tautomers.

Caption: Differential binding of tautomers to a biological target.

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a chemical entity. A thorough characterization of the tautomeric forms is essential for securing robust intellectual property protection.

Experimental Protocols

Synthesis of 2-(5-amino-1H(2H)-tetrazol-1(2)-yl)acetic acid

This protocol describes a general method for the synthesis of aminotetrazole acetic acid, which can yield a mixture of 1H and 2H isomers. The separation of these isomers often requires chromatographic techniques.

Materials:

-

5-Aminotetrazole

-

Ethyl chloroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Alkylation:

-

To a stirred suspension of 5-aminotetrazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. This will yield a mixture of ethyl 2-(5-amino-1H-tetrazol-1-yl)acetate and ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate.

-

The isomers can be separated by column chromatography on silica gel.

-

-

Hydrolysis:

-

To a solution of the separated ethyl ester isomer in a mixture of THF and water, add sodium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the desired aminotetrazole acetic acid isomer.

-

Tautomeric Ratio Determination by ¹H NMR Spectroscopy

Procedure:

-

Prepare a solution of the aminotetrazole acetic acid derivative of a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum.

-

Identify the characteristic signals for the protons of the 1H and 2H tautomers. These may include the N-H protons and the methylene protons of the acetic acid moiety, which will have slightly different chemical shifts.

-

Integrate the signals corresponding to each tautomer.

-

The ratio of the integrals will give the relative molar ratio of the two tautomers in solution under the specific experimental conditions.

Conclusion and Future Perspectives

The tautomerism of aminotetrazole acetic acid derivatives is a critical aspect that governs their chemical behavior and biological activity. A comprehensive understanding of the factors that influence the tautomeric equilibrium is essential for the rational design of new drug candidates. The interplay of experimental and computational techniques provides a powerful platform for elucidating the tautomeric landscape of these important molecules.

Future research should focus on the development of synthetic methodologies that allow for the selective synthesis of a single tautomer. Furthermore, detailed biological studies that directly compare the activity of the individual tautomers are needed to fully understand their structure-activity relationships. Such studies will undoubtedly pave the way for the development of more potent and selective drugs based on the aminotetrazole acetic acid scaffold.

References

-

The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Journal of Labelled Compounds and Radiopharmaceuticals. ([Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. ([Link])

-

2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. ([Link])

-

(a) 5-iminotetrazole, (b) 1H-5-aminotetrazole, and (c) 2H-5-aminotetrazole. ResearchGate. ([Link])

-

Biological activities importance of Tetrazole derivatives. ResearchGate. ([Link])

-

Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid Derivatives. ResearchGate. ([Link])

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. ([Link])

-

Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research. ([Link])

-

Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Chemical Physics. ([Link])

-

Two derivatives of 5-aminotetrazole: 5-amino-1-phenyltetrazole and 5-amino-1-(1-naphthyl)tetrazole. Acta Crystallographica Section C: Crystal Structure Communications. ([Link])

-

Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. Organic & Biomolecular Chemistry. ([Link])

-

Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Procedure. ResearchGate. ([Link])

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. ([Link])

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. ([Link])

- Method for synthesizing 5-aminotetrazole.

-

Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. ([Link])

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. ([Link])

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. ([Link])

-

1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances. ([Link])

-

A proton magnetic resonance study of the aminotetrazole–iminotetrazoline tautomerism of some substituted methylaminotetrazoles. Journal of the Chemical Society B: Physical Organic. ([Link])

-

5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). ResearchGate. ([Link])

-

Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. ([Link])

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. ([Link])

-

pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. ResearchGate. ([Link])

-

5-Aminotetrazole. Wikipedia. ([Link])

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. ([Link])

-

Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules. ([Link])

Sources

- 1. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid from 5-aminotetrazole

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid, a valuable heterocyclic compound, from its precursor, 5-aminotetrazole. The document is structured to provide researchers, chemists, and drug development professionals with the necessary theoretical grounding and practical, field-proven insights for successful synthesis.

Introduction and Strategic Overview

5-Aminotetrazole (5-AT) is a cornerstone building block in modern organic synthesis, prized for its high nitrogen content (82.3%), planar structure, and versatile reactivity.[1][2] Its applications span from energetic materials to medicinal chemistry, where the tetrazole ring serves as a bioisostere for carboxylic acids and is a key pharmacophore in numerous therapeutic agents.[2][3][4][5]

The target molecule, (5-amino-1H-tetrazol-1-yl)acetic acid, is a functionalized derivative of 5-AT that introduces a carboxylic acid moiety. This acetic acid side chain provides a critical handle for further chemical modifications, such as amide bond formation, making it a key intermediate for constructing more complex molecules in drug discovery programs.

The synthesis hinges on the N-alkylation of the 5-aminotetrazole ring.[6] The primary challenge in this process is controlling the regioselectivity of the alkylation. The 5-aminotetrazole molecule possesses several nucleophilic sites: the exocyclic amino group and the four nitrogen atoms within the tetrazole ring.[7] This guide details a robust methodology to preferentially direct the alkylation to the N-1 position of the tetrazole ring, ensuring a high yield of the desired product.

The Chemistry: Mechanistic Rationale and Control of Regioselectivity

The successful synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid is rooted in understanding the nucleophilic character of 5-aminotetrazole and exploiting reaction conditions to favor a specific pathway.

Deprotonation and Nucleophilic Activation

5-Aminotetrazole is acidic, with a pKa of approximately 5.95, comparable to many carboxylic acids.[1][7] In the presence of a strong base, such as sodium hydroxide (NaOH), the proton on the tetrazole ring is readily abstracted. This deprotonation generates the 5-aminotetrazolate anion.

The Causality: This initial deprotonation step is the cornerstone of the entire synthesis. The resulting anion is a significantly more potent nucleophile than the neutral 5-aminotetrazole molecule. The negative charge is delocalized across the tetrazole ring system, enhancing the electron density and reactivity of the ring nitrogen atoms.

The Challenge of Regioselectivity: N-1 vs. N-2 Alkylation

The 5-aminotetrazolate anion can theoretically be alkylated at either the N-1 or N-2 position, leading to two different isomers. The exocyclic amino group is considerably less nucleophilic than the deprotonated ring and does not typically compete in this reaction.

-

N-1 Isomer: (5-amino-1H-tetrazol-1-yl)acetic acid (the desired product)

-

N-2 Isomer: (5-amino-2H-tetrazol-2-yl)acetic acid (a common side product)

The regiochemical outcome is a delicate balance of electronic and steric factors, influenced by the choice of solvent, base, and alkylating agent.[8] The protocol described herein employs conditions that have been demonstrated to favor the formation of the N-1 isomer. This is often the kinetically preferred product, resulting from the attack of the more accessible N-1 nitrogen on the electrophilic carbon of the alkylating agent.

The Alkylation Reaction: An Sₙ2 Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The activated 5-aminotetrazolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its corresponding salt/ester). The chloride ion is displaced as the leaving group, forming the new nitrogen-carbon bond.

Workflow of the Synthesis Process

Caption: High-level workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Reagents and Materials

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Example Mass/Vol. (for 0.1 mol scale) |

| 5-Aminotetrazole (monohydrate) | 103.08 | 1.0 | 10.31 g |

| Sodium Hydroxide (NaOH) | 40.00 | 2.1 | 8.40 g |

| Chloroacetic Acid | 94.50 | 1.05 | 9.92 g |

| Deionized Water | 18.02 | - | ~200 mL |

| Concentrated HCl (~37%) | 36.46 | - | As needed for acidification |

Safety Precaution: Always handle concentrated acids and bases within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure

-

Preparation of Sodium 5-Aminotetrazolate (Nucleophile Activation):

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminotetrazole monohydrate (10.31 g, 0.1 mol).

-

In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in 100 mL of deionized water. Allow the solution to cool to room temperature.

-

Add the NaOH solution to the flask containing 5-aminotetrazole. Stir the mixture until all solids have dissolved. This step generates the highly reactive sodium 5-aminotetrazolate in situ.

-

-

Preparation of Sodium Chloroacetate (Electrophile):

-

In a separate 250 mL beaker, carefully add chloroacetic acid (9.92 g, 0.105 mol) to 50 mL of deionized water.

-

Slowly neutralize this acidic solution by adding sodium hydroxide (4.00 g, 0.1 mol) in small portions while stirring. This is an exothermic reaction; ensure the addition is controlled to prevent excessive heat generation. The final solution should be approximately neutral.

-

-

Alkylation Reaction:

-

Attach a reflux condenser to the round-bottom flask containing the sodium 5-aminotetrazolate solution.

-

Slowly add the sodium chloroacetate solution from Step 2 to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle. Maintain the reflux for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

-

-

Product Isolation (Work-up):

-

After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Once cool, place the flask in an ice bath to chill the solution to below 10 °C.

-

Crucial Step (Protonation & Precipitation): While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise to the cold solution. The target pH is 1-2. This step protonates the carboxylate group of the product, drastically reducing its solubility in water and causing it to precipitate as a white solid. Check the pH frequently using pH paper or a calibrated pH meter.

-

Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove sodium chloride and any other water-soluble impurities.

-

For final purification, transfer the crude solid to a beaker and perform recrystallization from a minimum amount of hot deionized water. Dissolve the solid in boiling water, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

-

Collect the purified, crystalline product by vacuum filtration. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Chemical Formula | C₃H₅N₅O₂ |

| Molecular Weight | 143.10 g/mol [9] |

| Appearance | White crystalline solid |

| Melting Point | ~200-205 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~7.3 (s, 2H, -NH₂), δ ~5.0 (s, 2H, -CH₂-), δ ~13.5 (br s, 1H, -COOH) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~3000 (O-H), ~1730 (C=O), ~1650 (N-H bend) |

Chemical Reaction Mechanism

Caption: N-alkylation mechanism via Sₙ2 attack of the tetrazolate anion.

Conclusion and Field Insights

The N-alkylation of 5-aminotetrazole with chloroacetic acid is a reliable and scalable method for producing (5-amino-1H-tetrazol-1-yl)acetic acid. The key to a successful and high-yield synthesis lies in the initial activation of the tetrazole ring through deprotonation with a strong base. Careful control of pH during the work-up is paramount for efficient precipitation and isolation of the final product. While the formation of the N-2 isomer is a potential side reaction, purification via recrystallization is highly effective at yielding the desired N-1 isomer with high purity. This guide provides a robust framework for researchers to confidently execute this valuable synthetic transformation.

References

- Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1817.

- Highfill, J. E., et al. (1995). Method for synthesizing 5-aminotetrazole. U.S. Patent No. 5,451,682. Washington, DC: U.S.

- Dolzhenko, A. V. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review).

- Wang, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.

- Wikipedia contributors. (2023). 5-Aminotetrazole. Wikipedia, The Free Encyclopedia.

- Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

- DBX Labs. (2019). Synthesis of 5-Aminotetrazole. YouTube.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org.

- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.

- Tbib, B., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- National Center for Biotechnology Information. (n.d.). (5-amino-1H-tetrazol-1-yl)acetic acid.

- ResearchGate. (2024).

- Fischer, N., et al. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles. PubMed.

- ResearchGate. (2017). Alkali Salts of 5‐Aminotetrazole – Structures and Properties.

- da Silva, J. L., et al. (2017).

- Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- Nasrollahzadeh, M., et al. (2011). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of Chemical Sciences.

- National Center for Biotechnology Information. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. PubMed Central.

- International Journal of Advanced Chemistry Research. (n.d.).

- ChemicalBook. (2022). (5-Amino-1H-tetrazol-1-yl)acetic acid.

- ResearchGate. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.

- National Center for Biotechnology Information. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PubMed Central.

- Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid.

- ResearchGate. (2014).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.za [scielo.org.za]

- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. (5-amino-1H-tetrazol-1-yl)acetic acid | C3H5N5O2 | CID 567014 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Aminotetrazole Ring: A Comprehensive Technical Guide to its Stability and Reactivity

Introduction: The Enduring Significance of the Aminotetrazole Moiety

The 5-aminotetrazole scaffold, a compact, planar heterocycle with an impressive nitrogen content of 82.3%, stands as a cornerstone in modern medicinal chemistry and energetic materials science.[1] Its remarkable versatility stems from a unique confluence of properties: high thermal stability, a reactive exocyclic amino group, and multiple nucleophilic centers within the tetrazole ring itself.[1][2] This guide provides an in-depth exploration of the chemical stability and reactivity of the aminotetrazole ring, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its behavior, supported by experimental evidence and mechanistic insights, to empower the rational design of novel therapeutics and advanced materials.

Section 1: Intrinsic Stability of the Aminotetrazole Core

The aminotetrazole ring is renowned for its inherent stability, a feature attributable to its aromatic character and the high energy of the N-N and C-N bonds within the heterocyclic system.[3] This stability, however, is not absolute and is influenced by a variety of factors, including temperature, pH, and the nature of substituents.

Thermal Stability and Decomposition Pathways

5-aminotetrazole and its derivatives generally exhibit good thermal stability.[3][4] For instance, a homopolymer based on 5-aminotetrazole shows no thermal decomposition up to 220 °C, with an onset of exothermic decomposition at 243 °C and a peak at 272 °C.[1] The melting point of 5-aminotetrazole itself is in the range of 201–205 °C.[5]

The decomposition of the aminotetrazole ring can proceed through two primary pathways, leading to the formation of either hydrazoic acid (HN3) or the elimination of molecular nitrogen (N2).[6][7] The favored pathway is often dictated by the substitution pattern on the ring and the heating conditions.[6] For instance, asymmetric placement of functional groups tends to favor the production of HN3, while symmetrical substitution can lead to N2 formation.[6]

It is crucial to note that the introduction of certain functional groups, particularly nitro groups, can dramatically decrease the molecular stability of aminotetrazole derivatives.[3] This highlights the delicate balance that must be achieved between enhancing energetic performance and maintaining molecular stability.

Acid-Base Properties and their Influence on Stability

The aminotetrazole ring possesses both acidic and basic properties. The tetrazole ring can be deprotonated, with a reported pKa of 5.95, which enhances the nucleophilicity of the ring nitrogens.[2][8] This deprotonation is a key factor in modulating the reactivity of the ring system, allowing for pH-dependent control over reaction selectivity.[2][8]

The exocyclic amino group and the ring nitrogen atoms can also be protonated in acidic conditions. The formation of salts with strong acids is a common characteristic of aminotetrazoles.[1] For instance, 5-aminotetrazole and its derivatives react with nitric acid to form energetic salts where the aminotetrazole moiety acts as a cation.[1] This protonation can influence the stability and reactivity of the molecule. The process for synthesizing 5-aminotetrazole often involves an acidification step to a pH of less than 3 to ensure full protonation of the final product.[9]

Section 2: Reactivity of the Aminotetrazole Ring

The aminotetrazole ring is a versatile building block in organic synthesis due to the presence of multiple reactive sites: the exocyclic amino group and the nitrogen atoms of the tetrazole ring.[2] This allows for a wide range of chemical transformations, making it a valuable synthon for the construction of complex heterocyclic systems.

Nucleophilic Character and Reactivity

The aminotetrazole ring exhibits significant nucleophilic character. The exocyclic amino group can readily participate in reactions with electrophiles. Furthermore, upon deprotonation, the nitrogen atoms of the tetrazole ring become potent nucleophiles.[2][8]

In multicomponent reactions (MCRs), 5-aminotetrazole often acts as a 1,3-binucleophile, with both the exocyclic amino group and a neighboring endocyclic nitrogen atom participating in the reaction.[2][8] However, in some instances, only the exocyclic amino group is involved.[2] The reactivity of these nucleophilic centers can be modulated by adjusting the reaction conditions, such as pH.[2][8]

N-Functionalization: A Gateway to Diverse Derivatives

The functionalization of the aminotetrazole ring, particularly at the nitrogen atoms, is a widely explored strategy for synthesizing novel compounds with tailored properties.[3] This can involve the introduction of various substituents to either the exocyclic amino group or the ring nitrogens.

The exocyclic amino group offers a handle for chemical modifications, including the introduction of explosophoric groups like nitro (=N-NO2) or nitramino (-NH-NO2) moieties to create high-energy materials.[1] N-bridging functionalization is another strategy employed to enhance the density and performance of energetic materials derived from 5-aminotetrazole.[3]

Role in Multicomponent Reactions (MCRs)

5-aminotetrazole is a valuable building block in various multicomponent reactions, which allow for the efficient construction of complex molecules in a single step.[2] Its ability to act as a 1,3-binucleophile is central to its utility in these reactions.[2] However, the reactivity profile of 5-aminotetrazole in MCRs can be distinct from that of other aminoazoles, and some well-established reactions may fail or follow different pathways when 5-aminotetrazole is used as a substrate.[2]

Section 3: Experimental Protocols and Data

To provide a practical context for the discussed principles, this section outlines a representative experimental protocol for the synthesis of 5-aminotetrazole and presents key stability data in a tabular format.

Synthesis of 5-Aminotetrazole

A common and relatively safe method for the synthesis of 5-aminotetrazole avoids the direct handling of hydrazoic acid.[5]

Protocol: Synthesis of 5-Aminotetrazole Monohydrate

-

Reaction Setup: In a well-ventilated fume hood, a mixture of sodium azide and cyanamide is prepared in an appropriate solvent.

-

Acidification: Hydrochloric acid is slowly added to the mixture. This in situ generation of hydrazoic acid allows for a more controlled reaction.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature for a specified period to ensure complete conversion.

-

Isolation: The resulting 5-aminotetrazole monohydrate precipitates from the solution and is collected by filtration.

-

Purification: The product is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: The purified 5-aminotetrazole monohydrate is dried under vacuum.

Table 1: Physicochemical and Stability Data for 5-Aminotetrazole and Derivatives

| Compound/Polymer | Property | Value | Reference |

| 5-Aminotetrazole | Melting Point | 201–205 °C | [5] |

| 5-Aminotetrazole | pKa | 5.95 | [2][8] |

| 5-Aminotetrazole Homopolymer | Onset of Decomposition | 243 °C | [1] |

| 5-Aminotetrazole Homopolymer | Peak Decomposition Temp. | 272 °C | [1] |

| DMPT-1 (a derivative) | Decomposition Temperature | 191 °C | [3] |

| DMPT-2 (a derivative) | Decomposition Temperature | 206 °C | [3] |

| Tetrazene (a derivative) | Onset of Decomposition | ~118.6 °C | [10] |

| MTX-1 (a derivative) | Onset of Decomposition | 167.7 °C | [10] |

Section 4: Visualizing Reaction Pathways and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction pathways and logical relationships.

Caption: Factors influencing the stability of the aminotetrazole ring.

Caption: Nucleophilic reactivity modes of the 5-aminotetrazole ring.

Conclusion: A Versatile Scaffold with Tunable Properties

The aminotetrazole ring represents a privileged scaffold in chemical science, offering a unique combination of stability and tunable reactivity. A thorough understanding of the factors governing its stability—thermal, acidic, and substituent effects—is paramount for its successful application. Likewise, harnessing its versatile nucleophilic character, particularly in the context of N-functionalization and multicomponent reactions, opens avenues for the creation of novel molecules with desired functionalities. This guide has provided a comprehensive overview of these core principles, equipping researchers with the foundational knowledge to confidently and creatively utilize the aminotetrazole ring in their scientific endeavors.

References

-

Sukhanov, G. T., Bosov, K. K., Filippova, Y. V., Sukhanova, A. G., Krupnova, I. A., & Pivovarova, E. V. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Materials, 15(19), 6936. [Link]

-

Zhang, J., Wang, R., Li, H., & Pang, S. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(17), 3845. [Link]

-

Gao, H., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(1), 235-242. [Link]

-

Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). HETEROCYCLES, 94(10), 1819-1846. [Link]

-

Wikipedia contributors. (2023). 5-Aminotetrazole. In Wikipedia, The Free Encyclopedia. [Link]

- Hendrickson, L. L., & Moore, D. W. (1995). U.S. Patent No. 5,451,682. Washington, DC: U.S.

-

Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819. [Link]

-

Extractions&Ire. (2017, November 6). 5-Aminotetrazole (5-ATZ) Finally - Tetrazoles Part 6 [Video]. YouTube. [Link]

-

Zhang, J., Wang, R., Li, H., & Pang, S. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 25(17), 3845. [Link]

-

Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2010). Salts of Methylated 5-Aminotetrazoles with Energetic Anions. Inorganic Chemistry, 49(18), 8279-8291. [Link]

-

Wang, F., He, P., Zhang, J., & Liu, Y. (2014). Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps. RSC Advances, 4(96), 53731-53739. [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2009). Alkali Salts of 5-Aminotetrazole – Structures and Properties. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 906-914. [Link]

-

Zhang, L., Li, Y., Wang, Y., & Zhang, J. (2023). Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Scientific Reports, 13(1), 8199. [Link]

-

Lesnikovich, A. I., Ivashkevich, O. A., Levchik, S. V., Balabanovich, A. I., Gaponik, P. N., & Kulak, A. A. (2002). Thermal decomposition of aminotetrazoles. Thermochimica Acta, 388(1-2), 233-251. [Link]

-

NileRed. (2019, December 31). Synthesis of 5-Aminotetrazole [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 10. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

Methodological & Application

(5-amino-1H-tetrazol-1-yl)acetic acid: A Bioisosteric Surrogate for Carboxylic Acids in Modern Drug Design

Introduction: The Strategic Advantage of Carboxylic Acid Bioisosteres

In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design, engaging in pivotal interactions with biological targets. However, its inherent physicochemical properties can present significant hurdles in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering an improved pharmacokinetic and metabolic profile.[3] Among the most successful and widely adopted surrogates is the tetrazole ring, particularly when derivatized as (5-amino-1H-tetrazol-1-yl)acetic acid.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of (5-amino-1H-tetrazol-1-yl)acetic acid as a carboxylic acid surrogate. We will delve into the mechanistic rationale for its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present a comparative analysis of its physicochemical and pharmacokinetic properties versus its carboxylic acid counterparts.

The Rationale for Bioisosteric Replacement: Tetrazole Acetic Acids

The utility of 5-substituted-1H-tetrazoles as carboxylic acid mimics stems from their remarkably similar acidic properties and spatial arrangement.[3][4][5] The tetrazole proton has a pKa value that closely mirrors that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic and hydrogen bond interactions with protein targets.[3] Furthermore, the planar, aromatic nature of the tetrazole ring provides a delocalized charge distribution analogous to the carboxylate anion.[3]

The primary advantages of substituting a carboxylic acid with a (5-amino-1H-tetrazol-1-yl)acetic acid moiety include:

-

Enhanced Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation and amino acid conjugation, which can lead to rapid clearance and the formation of reactive metabolites.[3] Tetrazoles are generally resistant to these metabolic pathways, leading to an improved metabolic profile and a longer in vivo half-life.[3]

-

Improved Lipophilicity and Permeability: While the introduction of a tetrazole ring can increase lipophilicity compared to a carboxylic acid, the overall impact on permeability is complex and must be evaluated on a case-by-case basis.[3][6] In many instances, this substitution can lead to enhanced oral bioavailability.[7][8]

-

Broad Biological Activity: Tetrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, antiviral, and anticancer effects, making them a versatile component in drug design.[9][10][11][12]

Physicochemical Properties: A Comparative Analysis

The decision to employ a carboxylic acid surrogate should be data-driven. Below is a table comparing the key physicochemical properties of a generic carboxylic acid with its (5-amino-1H-tetrazol-1-yl)acetic acid bioisostere.

| Property | Generic Carboxylic Acid (R-COOH) | (5-amino-1H-tetrazol-1-yl)acetic acid | Rationale for Impact on Drug Development |

| pKa | ~4-5 | ~4-5 | Similar acidity ensures analogous ionic interactions with biological targets. |

| Calculated LogP (XLogP3) | Variable | -1.1 | The lower LogP suggests increased hydrophilicity, which can impact solubility and permeability. |

| Hydrogen Bond Donors | 1 | 2 | Increased hydrogen bonding potential can influence solubility and target binding. |

| Hydrogen Bond Acceptors | 2 | 6 | Significantly more hydrogen bond acceptors can enhance interactions with biological macromolecules. |

| Metabolic Stability | Susceptible to glucuronidation, β-oxidation, and amino acid conjugation.[3] | Generally resistant to these metabolic pathways.[3] | Increased metabolic stability often leads to a longer half-life and improved in vivo efficacy.[3] |

Data for (5-amino-1H-tetrazol-1-yl)acetic acid sourced from PubChem CID 567014.

Experimental Protocols

Protocol 1: Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

This protocol outlines the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid via the alkylation of 5-aminotetrazole with chloroacetic acid. This method is based on established procedures for the N-alkylation of tetrazoles.

Materials:

-

5-Aminotetrazole

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of 5-Aminotetrazole: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-aminotetrazole in deionized water.

-

Formation of the Sodium Salt: To the stirring solution, add 1.0 equivalent of sodium hydroxide and continue stirring until all the solid has dissolved, forming the sodium salt of 5-aminotetrazole.

-

Addition of Chloroacetic Acid: Slowly add a solution of 1.1 equivalents of chloroacetic acid dissolved in a minimal amount of deionized water to the reaction mixture.

-

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water, followed by a cold ethanol wash to remove any unreacted starting materials and inorganic salts. Dry the product under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the synthesized (5-amino-1H-tetrazol-1-yl)acetic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Protocol 2: Incorporation of (5-amino-1H-tetrazol-1-yl)acetic acid into a Model Amide

This protocol describes the coupling of (5-amino-1H-tetrazol-1-yl)acetic acid with a model primary amine (e.g., benzylamine) using standard peptide coupling reagents to demonstrate its utility as a building block.

Materials:

-

(5-amino-1H-tetrazol-1-yl)acetic acid (from Protocol 1)

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reactant Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of (5-amino-1H-tetrazol-1-yl)acetic acid and 1.1 equivalents of HOBt in anhydrous DMF.

-

Activation of the Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of EDC (or DCC) to the stirring solution. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add 1.0 equivalent of benzylamine to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for amide coupling.

Application Case Study: Losartan

A prominent example of the successful application of a tetrazole as a carboxylic acid bioisostere is the angiotensin II receptor antagonist, Losartan. In its development, the carboxylic acid precursor was found to have poor oral bioavailability.[3] Replacement of the carboxylic acid with a 5-substituted tetrazole ring resulted in a metabolically stable drug suitable for oral administration.[10] This strategic modification was crucial for the clinical success of Losartan and paved the way for a new class of antihypertensive agents.

Caption: Bioisosteric replacement in the development of Losartan.

Conclusion

(5-amino-1H-tetrazol-1-yl)acetic acid represents a powerful tool in the medicinal chemist's arsenal for overcoming the challenges associated with carboxylic acid-containing drug candidates. Its ability to mimic the essential interactions of a carboxylic acid while offering significant advantages in metabolic stability and pharmacokinetic properties has been repeatedly validated in successful drug discovery programs. The protocols and data presented in this guide are intended to empower researchers to rationally design and synthesize novel therapeutic agents with improved drug-like properties. As the demand for safer and more effective medicines continues to grow, the strategic application of well-designed bioisosteres like (5-amino-1H-tetrazol-1-yl)acetic acid will undoubtedly play an increasingly vital role.

References

- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents.

-

Synthesis of 1H-Tetrazole-1-acetic acid - PrepChem.com. Available at: [Link]

- Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Indian Journal of Chemistry, 2008, 47B, 1434-1438.

- One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. ACS Comb Sci. 2019 Aug 12; 21(8): 559–564.

- Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. J. Braz. Chem. Soc. 2018, 29(1), 189-196.

- α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Org. Biomol. Chem., 2021,19, 938-965.

- 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Heterocycles, 2017, 94(10), 1819-1854.

- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank 2021, 2021(1), M1199.

- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules 2023, 28(24), 8059.

- Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Tetrahedron Letters, 2004, 45(12), 2587-2590.

- Tetrazoles as Carboxylic Acid Surrogates in the Suosan Sweetener Series. J Pharm Sci. 1990 Sep;79(9):826-8.

- Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method.

- Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013 Mar 14; 56(5): 1823–1841.

- Biologically active compounds and drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 2021, 57(3), 224-233.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. J. Chem. 2022, 2022, 2164558.

- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole deriv

- Tetrazoles via Multicomponent Reactions. Chem. Rev. 2019, 119, 17, 10738–10803.

- Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative. Bioorg Med Chem Lett. 2013 Jan 1;23(1):210-4.

- Structure Property Relationships of Carboxylic Acid Isosteres. J. Med. Chem. 2016, 59, 9, 4443–4456.

- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. J Med Chem. 2004 Jan 1;47(1):27-38.

- Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 2024, 269, 116287.

- Drugs in the Tetrazole Series. Pharm. Chem. J. 52, 615–626 (2018).

-

The same and not the same: Carboxylic acids and tetrazoles - The Curious Wavefunction. Available at: [Link]

- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. New J. Chem., 2019,43, 11529-11538.

- 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. J. Med. Chem. 2005, 48, 1, 1-21.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 7. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vuir.vu.edu.au [vuir.vu.edu.au]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid

Welcome to the technical support center for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving yield and ensuring the regioselective formation of the desired N-1 isomer. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Core Challenge: The N-1 vs. N-2 Isomerization

The primary obstacle in the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid is controlling the regioselectivity of the alkylation of 5-aminotetrazole. The tetrazole ring possesses multiple nucleophilic nitrogen atoms, leading to the formation of two main isomers: the desired N-1 substituted product and the undesired N-2 substituted byproduct.

The ratio of these isomers is highly dependent on a variety of factors including the choice of solvent, base, temperature, and the nature of the alkylating agent.[1][2] Understanding and controlling these variables is paramount to achieving a high yield of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yields a mixture of products that are difficult to separate. How can I confirm the presence of N-1 and N-2 isomers?

A1: The most reliable method for identifying and quantifying the N-1 and N-2 isomers is through ¹H NMR spectroscopy. The chemical shift of the methylene protons (-CH₂-) of the acetic acid group is a key diagnostic marker.

-

N-1 Isomer (Desired Product): The methylene protons are adjacent to a nitrogen atom that is part of the aromatic tetrazole ring and is positioned between two other nitrogen atoms. This electronic environment typically results in a downfield chemical shift for the -CH₂- protons.

-

N-2 Isomer (Byproduct): The methylene protons are attached to a nitrogen atom that is positioned between a carbon and a nitrogen atom in the ring. This generally results in an upfield chemical shift for the -CH₂- protons compared to the N-1 isomer.

While specific values can vary based on the solvent and other factors, a noticeable difference in the chemical shifts of the two singlets for the methylene groups is expected. Integration of these peaks will provide the isomeric ratio.

Q2: My overall yield is low, and I have a significant amount of the N-2 isomer. How can I improve the regioselectivity towards the N-1 position?

A2: Improving N-1 selectivity requires careful optimization of your reaction conditions. Here are several factors to consider, summarized in the table below:

| Parameter | Recommendation for N-1 Selectivity | Rationale |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) | These solvents can solvate the cation of the deprotonated 5-aminotetrazole, leaving the N-1 position more accessible for nucleophilic attack. |

| Base | Strong, non-nucleophilic bases (e.g., Sodium Hydride, Potassium Carbonate) | A strong base ensures complete deprotonation of the tetrazole ring.[3] A non-nucleophilic base will not compete with the tetrazole anion in attacking the alkylating agent. |

| Temperature | Lower to moderate temperatures (e.g., 0 °C to room temperature) | Alkylation is often kinetically controlled. Lower temperatures can favor the formation of the thermodynamically more stable N-1 isomer.[4] |

| Alkylating Agent | Use of an ester of a haloacetic acid (e.g., ethyl bromoacetate) followed by hydrolysis. | The bulkier ester group may sterically hinder attack at the N-2 position to some extent. |

Q3: I am concerned about the safety of using sodium azide to synthesize the 5-aminotetrazole starting material. Are there safer alternatives?

A3: Yes, the use of hydrazoic acid, often generated in situ from sodium azide and a strong acid, is a significant safety concern due to its high toxicity and explosive nature.[5] Safer methods for synthesizing 5-aminotetrazole have been developed. One such method involves the reaction of cyanamide or dicyandiamide with an azide salt in the presence of an acid reagent with a pKa between 3 and 7, which minimizes the formation of free hydrazoic acid.[6]

Q4: After the reaction, I have a solid precipitate. Is this my desired product?

A4: Not necessarily. The initial precipitate could be a salt of the product, unreacted starting material, or a mixture of isomers. It is crucial to perform a proper work-up and purification. Typically, the reaction mixture is acidified to protonate the tetrazole and the carboxylic acid, followed by extraction or crystallization.[7] Recrystallization from a suitable solvent, such as ethanol, can be an effective method for separating the N-1 and N-2 isomers.[8]

III. Proposed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid. This protocol is a synthesized "best-practice" approach based on established principles for N-alkylation of tetrazoles.

Caption: Proposed workflow for the synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid.

Materials:

-

5-Aminotetrazole

-

Ethyl bromoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

Step 1: N-Alkylation of 5-Aminotetrazole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 5-aminotetrazole (1.0 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. (Caution: Hydrogen gas is evolved).

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Add ethyl bromoacetate (1.05 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 2: Saponification of the Ester

-

Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench with deionized water.

-

Add a solution of sodium hydroxide (2.5 eq) in water.

-

Stir the mixture at room temperature for 2-4 hours, or until the saponification is complete (monitored by TLC or LC-MS).

Step 3: Acidification and Isolation

-

Cool the reaction mixture to 0 °C and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate should form. Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration and wash with cold deionized water, followed by a cold organic solvent like ethyl acetate or acetone to remove any residual organic impurities.

-

Dry the solid under vacuum to yield the crude (5-amino-1H-tetrazol-1-yl)acetic acid.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

IV. Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

-

Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Turkish Journal of Chemistry, 33(2), 267-280.

-

Abreu, A. S., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(3), M1199.

-

Wang, Y., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4376.

-

He, C., et al. (2009). N-(5-Amino-1H-tetrazol-1-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2777.

-

Lee, L. F., & Steller, K. E. (1995). U.S. Patent No. 5,451,682. Washington, DC: U.S. Patent and Trademark Office.

-

da Silva, R. S., et al. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 82(19), 10541-10550.

-

Zhang, C., et al. (2021). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 26(16), 4995.

-

Larraufie, M., et al. (2011). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 9(19), 6776-6784.

-

Eberhardt, L. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(1), 1.

-

Shai, A. S., et al. (2021). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 13(21), 3781.

-

Coca, G. P., et al. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 82(19), 10541-10550.

-

Larraufie, M., et al. (2011). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry, 9(19), 6776-6784.

-

Al-Adhami, K. H., et al. (1988). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 31(1), 227-232.

-

Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Turkish Journal of Chemistry, 33(2), 267-280.

-

Kamal, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(10), 2039-2066.

-

Joo, Y. H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665-4667.

-

Journet, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters, 26(12), 2566-2571.

-

Cunningham, D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 188-200.

-

Nelson, J. H., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Physical Chemistry A, 116(17), 4389-4401.

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 7. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 5-Substituted 1H-Tetrazoles